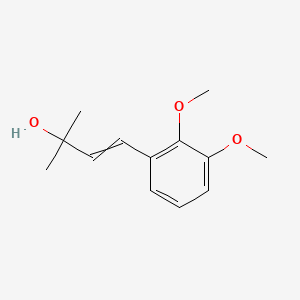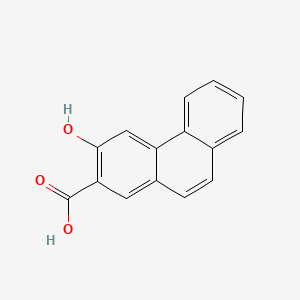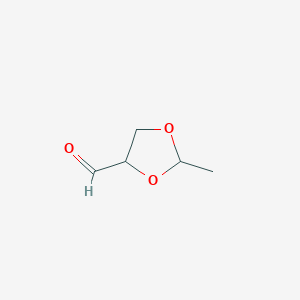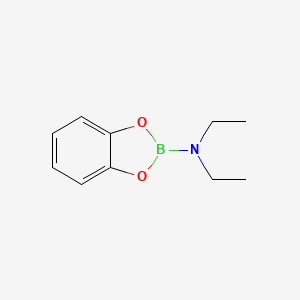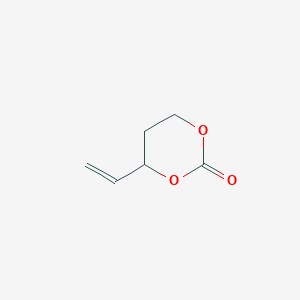
1,3-Dioxan-2-one, 4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxan-2-one, 4-ethenyl- is a cyclic carbonate compound with the chemical formula C5H6O3. It is also known as 4-vinyl-1,3-dioxolan-2-one. This compound is of significant interest in various scientific fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxan-2-one, 4-ethenyl- can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the carbon-carbon double bond of homoallylic carbonic acid esters using a pyrylium dye and a diselane with ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production methods for 1,3-dioxan-2-one, 4-ethenyl- typically involve the use of strong bases in the presence of carbon dioxide and elemental iodine to furnish the corresponding iodocarbonates . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxan-2-one, 4-ethenyl- undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-dioxan-2-one, 4-ethenyl- include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating agents: N-bromosuccinimide (NBS), iodine (I2), bromine (Br2), chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include dioxanone, hydroxyperoxyl radicals, and various halogenated derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxan-2-one, 4-ethenyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-dioxan-2-one, 4-ethenyl- involves the activation of its carbon-carbon double bond by catalytic agents, leading to various chemical transformations. The molecular targets and pathways involved include the formation of cyclic carbonates through intramolecular cyclizations of carbonate nucleophiles onto activated carbon-carbon π-bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one: Similar in structure but lacks the vinyl group.
1,4-Dioxan-2-one: An isomer of 1,3-dioxan-2-one with different reactivity and applications.
Vinyl ethylene carbonate: Another cyclic carbonate with similar reactivity but different applications.
Uniqueness
1,3-Dioxan-2-one, 4-ethenyl- is unique due to its vinyl group, which imparts distinct reactivity and makes it suitable for specific applications in polymer synthesis and material science .
Propiedades
Número CAS |
113495-34-4 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-ethenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H8O3/c1-2-5-3-4-8-6(7)9-5/h2,5H,1,3-4H2 |
Clave InChI |
QLGJJADOIZNTGA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCOC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
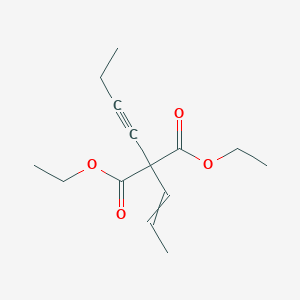
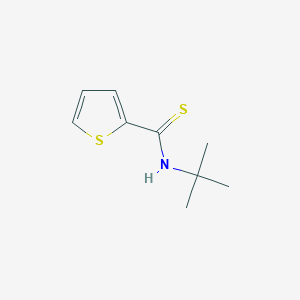
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
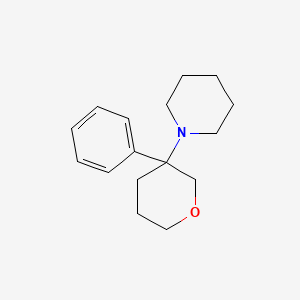

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
